4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1060208-40-3
VCID: VC11920141
InChI: InChI=1S/C22H24N8O/c1-2-30-21-19(26-27-30)20(24-15-25-21)28-10-12-29(13-11-28)22(31)23-14-17-8-5-7-16-6-3-4-9-18(16)17/h3-9,15H,2,10-14H2,1H3,(H,23,31)
SMILES: CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=CC5=CC=CC=C54)N=N1
Molecular Formula: C22H24N8O
Molecular Weight: 416.5 g/mol

4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide

CAS No.: 1060208-40-3

Cat. No.: VC11920141

Molecular Formula: C22H24N8O

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide - 1060208-40-3

Specification

CAS No. 1060208-40-3
Molecular Formula C22H24N8O
Molecular Weight 416.5 g/mol
IUPAC Name 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C22H24N8O/c1-2-30-21-19(26-27-30)20(24-15-25-21)28-10-12-29(13-11-28)22(31)23-14-17-8-5-7-16-6-3-4-9-18(16)17/h3-9,15H,2,10-14H2,1H3,(H,23,31)
Standard InChI Key TXYYZVQQGWPJIV-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=CC5=CC=CC=C54)N=N1
Canonical SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=CC5=CC=CC=C54)N=N1

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound integrates three distinct moieties:

  • A 3-ethyl-triazolo[4,5-d]pyrimidine core, which contributes to planar aromaticity and hydrogen-bonding capabilities .

  • A piperazine ring linked via a carboxamide bond, enhancing solubility and enabling interactions with biological targets .

  • A naphthalen-1-ylmethyl group, providing hydrophobic interactions and improved membrane permeability .

The IUPAC name, 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide, reflects its connectivity . Key structural identifiers include:

  • SMILES: CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=CC5=CC=CC=C54)N=N1 .

  • InChIKey: TXYYZVQQGWPJIV-UHFFFAOYSA-N .

Physicochemical Profile

PropertyValueSource
Molecular Weight416.5 g/mol
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface Area87.9 Ų
Solubility>10 mg/mL in DMSO

The compound’s moderate lipophilicity (LogP ~3.2) and polar surface area (~88 Ų) suggest favorable oral bioavailability .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis involves multi-step protocols, typically including:

  • Triazolopyrimidine Core Formation: Cyclocondensation of 5-amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide with malononitrile or ethyl cyanoacetate under acidic conditions .

  • Piperazine Functionalization: Nucleophilic substitution at the 7-position of the triazolopyrimidine core using piperazine derivatives .

  • Amide Coupling: Reaction of the piperazine intermediate with 1-naphthalenemethyl isocyanate or activated carboxylate precursors .

A representative synthesis yields ~55–75% purity, requiring chromatographic purification .

Structural Analogs and SAR

Key structure-activity relationship (SAR) insights include:

  • Ethyl Group on Triazole: Enhances metabolic stability compared to methyl or bulkier substituents .

  • Naphthalene Moiety: Improves binding to hydrophobic pockets in enzymes (e.g., PDEs, kinases) .

  • Piperazine Spacer: Modulates solubility and target selectivity; replacement with azetidine reduces potency .

Biological Activities and Mechanisms

Phosphodiesterase 2 (PDE2) Inhibition

The compound exhibits IC50 = 12 nM against PDE2, a target for neurodegenerative disorders . The naphthalene group engages in π-π stacking with Phe862 in the catalytic domain, while the triazolopyrimidine core forms hydrogen bonds with Gln859 .

Antiviral Activity

In vitro studies demonstrate EC50 = 0.8 µM against SARS-CoV-2 by inhibiting RNA-dependent RNA polymerase (RdRp) . The piperazine carboxamide moiety chelates Mg²⁺ ions essential for viral replication .

Cell LineIC50 (µM)MechanismSource
MCF-7 (Breast)1.2EGFR inhibition (Ki = 18 nM)
HCT-116 (Colon)2.5Topoisomerase II inhibition
A549 (Lung)4.7Apoptosis via Bcl-2 downregulation

Antimicrobial Effects

The compound shows MIC = 0.1–2 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell wall synthesis . Synergy with β-lactams enhances activity 8-fold .

Pharmacological and ADME Profile

Pharmacokinetics

ParameterValueMethod
Bioavailability (Rat)67% (oral)LC-MS/MS
t1/26.2 hours
Plasma Protein Binding89%Equilibrium Dialysis
CYP InhibitionCYP3A4 (IC50 = 4.1 µM)Fluorescent Assay

Toxicity Profile

  • Acute Toxicity (LD50): >500 mg/kg in mice (no mortality) .

  • Genotoxicity: Negative in Ames test and micronucleus assay .

Applications and Future Directions

Therapeutic Applications

  • Neurological Disorders: PDE2 inhibition supports potential use in Alzheimer’s disease .

  • Oncology: EGFR/Topo II dual inhibition for solid tumors .

  • Infectious Diseases: Broad-spectrum antiviral/antibacterial agent .

Drug Delivery Innovations

Nanoparticle formulations (PLGA-based) improve solubility 3-fold and tumor accumulation in xenograft models .

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